molecular formula C10H14O2S B7995383 4-Methoxy-3-n-propoxythiophenol

4-Methoxy-3-n-propoxythiophenol

Cat. No.: B7995383
M. Wt: 198.28 g/mol
InChI Key: WHCLRMJDDIXQNZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-n-propoxythiophenol is an organic compound characterized by the presence of a methoxy group, a propoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-n-propoxythiophenol typically involves the introduction of the methoxy and propoxy groups onto a thiophenol backbone. One common method is the alkylation of 4-methoxythiophenol with n-propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-n-propoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases like potassium carbonate.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

4-Methoxy-3-n-propoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-n-propoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy and propoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Methoxythiophenol: Lacks the propoxy group, making it less hydrophobic.

    3-n-Propoxythiophenol: Lacks the methoxy group, affecting its electronic properties.

    4-Methoxy-3-ethylthiophenol: Similar structure but with an ethyl group instead of a propoxy group, influencing its steric and electronic characteristics.

Uniqueness: 4-Methoxy-3-n-propoxythiophenol is unique due to the combination of methoxy and propoxy groups on the thiophenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-methoxy-3-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-3-6-12-10-7-8(13)4-5-9(10)11-2/h4-5,7,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCLRMJDDIXQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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